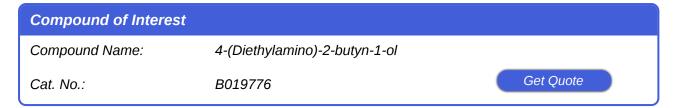


The Elusive Pharmacology of 4-(diethylamino)-2butyn-1-ol: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(diethylamino)-2-butyn-1-ol is a key chemical entity primarily recognized for its role as a synthetic intermediate in the production of the anticholinergic drug oxybutynin and as a human metabolite of (S)-oxybutynin.[1] Despite its integral connection to a pharmacologically significant compound, a comprehensive, independent pharmacological profile for **4-(diethylamino)-2-butyn-1-ol** remains largely undefined in publicly accessible scientific literature. This technical guide consolidates the available information, highlighting its established roles and the conspicuous absence of direct biological activity data.

Chemical and Physical Properties

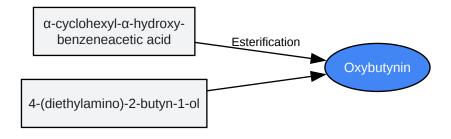
A clear understanding of the physicochemical characteristics of **4-(diethylamino)-2-butyn-1-ol** is fundamental for its application in synthesis and for any potential, yet unexplored, pharmacological considerations.



Property	Value	Reference
Molecular Formula	C8H15NO	[1]
Molecular Weight	141.21 g/mol	[1]
CAS Number	10575-25-4	[1]
Appearance	White solid	[2]
Boiling Point	222.4 °C at 760 mmHg	[2]
Melting Point	32 °C	[2]
Density	0.949 g/cm ³	[2]
Solubility	Soluble in Chloroform, Ethyl Acetate, Methanol	[2]

Role as a Synthetic Precursor to Oxybutynin

The principal and well-documented utility of **4-(diethylamino)-2-butyn-1-ol** lies in its function as a crucial building block in the convergent synthesis of oxybutynin. Oxybutynin is a potent muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder.[3] The synthesis involves the esterification of α -cyclohexyl- α -hydroxy-benzeneacetic acid with **4-(diethylamino)-2-butyn-1-ol**.



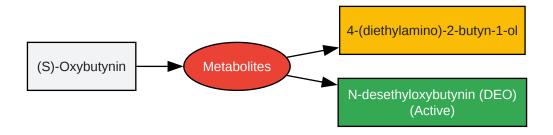
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Figure 1: Synthesis of Oxybutynin.

Metabolic Fate of (S)-Oxybutynin



4-(diethylamino)-2-butyn-1-ol has been identified as a human metabolite of the (S)-enantiomer of oxybutynin.[1] Oxybutynin is administered as a racemate, and its pharmacological activity, primarily antimuscarinic effects, resides predominantly in the (R)-enantiomer. The metabolic pathways of oxybutynin are complex and lead to the formation of several metabolites, including the pharmacologically active N-desethyloxybutynin (DEO). The generation of **4-(diethylamino)-2-butyn-1-ol** as a metabolite underscores the necessity of understanding its own potential biological activities and toxicological profile.



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Figure 2: Metabolic Relationship.

Biological Activities and Pharmacology: An Evidence Gap

A thorough review of scientific literature reveals a significant lack of direct research into the biological activities and pharmacological properties of **4-(diethylamino)-2-butyn-1-ol**. While its structural similarity to precursors of other cholinergic agents, such as N-(4-diethylamino-2-butynyl)-succinimide (a central anticholinergic agent), might suggest a potential for interaction with cholinergic receptors, no empirical data from receptor binding assays or functional studies are available to substantiate this hypothesis.

Currently, there is:

- No quantitative data on the binding affinity of 4-(diethylamino)-2-butyn-1-ol for any biological target, including muscarinic or nicotinic acetylcholine receptors.
- No information from in vitro or in vivo functional assays to characterize it as an agonist, antagonist, or modulator of any receptor or enzyme.



- No published experimental protocols specifically designed to evaluate the pharmacology of this compound.
- No identified signaling pathways that are modulated by **4-(diethylamino)-2-butyn-1-ol**.

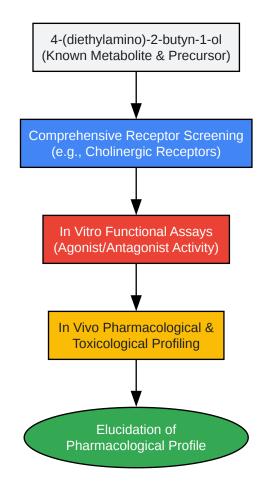
The compound is commercially available and is sometimes categorized as an "impurity" of oxybutynin.[2] This classification, while relevant from a pharmaceutical quality control perspective, does not preclude the possibility of inherent biological activity.

Future Directions and Research Imperatives

The absence of pharmacological data for a known human metabolite and a key synthetic precursor of a widely used drug represents a notable knowledge gap. Future research should be directed towards:

- Comprehensive Receptor Screening: Evaluating the binding profile of **4-(diethylamino)-2-butyn-1-ol** against a broad panel of receptors, with a primary focus on cholinergic receptors.
- Functional Characterization: Conducting in vitro functional assays (e.g., calcium mobilization, cAMP accumulation) to determine if the compound exhibits agonist or antagonist activity at any identified targets.
- In Vivo Studies: Following promising in vitro results, assessing the physiological effects of 4-(diethylamino)-2-butyn-1-ol in animal models to understand its potential systemic effects and toxicological profile.





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Figure 3: Proposed Research Workflow.

Conclusion

In conclusion, **4-(diethylamino)-2-butyn-1-ol** is a compound of interest primarily due to its established roles in the synthesis and metabolism of oxybutynin. However, a detailed and independent pharmacological characterization is conspicuously absent from the current scientific literature. For researchers, scientists, and drug development professionals, this represents both a challenge and an opportunity. While its primary application will likely remain in chemical synthesis, a thorough investigation into its potential biological activities is warranted to fully understand the pharmacological and toxicological implications of this molecule, particularly given its presence as a human metabolite. The lack of data necessitates a foundational research effort to elucidate its properties.



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